Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

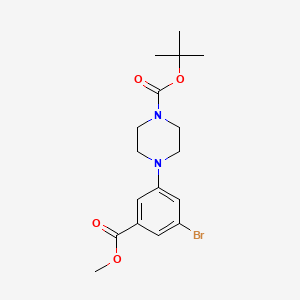

The systematic name of the compound is derived using IUPAC rules, which prioritize functional groups and substituents in the following order: carbamate, piperazine, bromine, and methoxycarbonyl. The parent structure is piperazine, a six-membered ring with two nitrogen atoms at positions 1 and 4. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1, while the phenyl ring substituted with bromine and methoxycarbonyl groups is bonded to the nitrogen at position 4. The phenyl substituents are numbered such that the bromine occupies position 3 and the methoxycarbonyl group occupies position 5, yielding the full name: tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.

Key identifiers include:

- CAS Registry Number : 871340-42-0

- SMILES : $$ \text{O=C(N1CCN(C2=CC(C(OC)=O)=CC(Br)=C2)CC1)OC(C)(C)C} $$

- Molecular Formula : $$ \text{C}{17}\text{H}{23}\text{BrN}2\text{O}4 $$

The Boc group enhances steric protection of the piperazine nitrogen, while the bromine and methoxycarbonyl groups introduce electrophilic and electron-withdrawing characteristics, respectively.

Crystal Structure Analysis and Conformational Studies

Crystallographic data for closely related piperazine derivatives reveal insights into the conformational preferences of the target compound. In analogous structures, the piperazine ring adopts a chair conformation with substituents in di-equatorial positions to minimize steric strain. For example, a derivative with a fluorophenyl substituent exhibited a chair conformation with bond angles of 109.5°–112.3° at the nitrogen atoms, consistent with $$ sp^3 $$ hybridization.

The tert-butyl group, due to its bulk, likely forces the adjacent carbamate group into an equatorial position, while the bromophenyl moiety may occupy an axial or equatorial orientation depending on packing forces. X-ray diffraction studies of similar compounds show intermolecular interactions such as C–H⋯O hydrogen bonds and C–H⋯π dispersive forces, which stabilize the crystal lattice. These interactions are critical for predicting solubility and crystallization behavior.

The presence of deuterated analogs (e.g., 2,2,3,3,5,5,6,6-d8) further aids in isotopic labeling studies for nuclear magnetic resonance (NMR) analysis.

Electronic Structure Profiling via Density Functional Theory (DFT) Calculations

DFT calculations predict the electron density distribution and frontier molecular orbitals of the compound. The bromine atom, with its high electronegativity ($$ \chi = 2.96 $$), withdraws electron density from the phenyl ring, rendering the adjacent carbon electrophilic. Conversely, the methoxycarbonyl group donates electron density via resonance, creating a push-pull electronic effect that polarizes the phenyl ring.

The highest occupied molecular orbital (HOMO) is localized on the piperazine nitrogen and the carbamate oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the brominated phenyl ring. This distribution suggests nucleophilic attack at the bromine-substituted carbon and electrophilic reactivity at the carbamate group.

| DFT Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Band Gap | 4.4 eV |

The tert-butyl group’s inductive effect stabilizes the carbamate moiety, reducing its susceptibility to hydrolysis.

Comparative Analysis with Related Piperazine Carboxylate Derivatives

Structurally analogous piperazine carboxylates exhibit variations in bioactivity and physicochemical properties based on substituent effects:

tert-Butyl 2-oxopiperazine-1-carboxylate (CAS No. 2256742-19-3):

tert-Butyl piperazine-1-carboxylate (CAS No. 57260-71-6):

Fluorophenyl-Substituted Derivatives :

The target compound’s bromine atom provides a handle for further functionalization via Suzuki-Miyaura coupling, while the methoxycarbonyl group allows ester hydrolysis to carboxylic acids. These features distinguish it from simpler piperazine carboxylates and underscore its utility in medicinal chemistry.

Properties

CAS No. |

871340-42-0 |

|---|---|

Molecular Formula |

C17H23BrN2O4 |

Molecular Weight |

399.3 g/mol |

IUPAC Name |

tert-butyl 4-(3-bromo-5-methoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-7-5-19(6-8-20)14-10-12(15(21)23-4)9-13(18)11-14/h9-11H,5-8H2,1-4H3 |

InChI Key |

HZBPYNDVOSOTCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromo-5-(methoxycarbonyl)benzyl bromide under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate and nucleophiles such as amines and thiols . Reaction conditions typically involve organic solvents and controlled temperatures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted piperazine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines while sparing normal cells, highlighting their potential as selective anticancer agents .

Case Study:

In a study focusing on N-heterocyclic compounds, certain derivatives demonstrated significant growth inhibition in tumorigenic murine liver cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

Central Nervous System Disorders

Compounds containing piperazine moieties are often investigated for their neuropharmacological effects. This compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Research Insight:

Piperazine derivatives have been shown to modulate serotonin receptors, which are crucial in the treatment of mood disorders. The structural modifications in this compound could enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI) or a serotonin receptor modulator .

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromo and methoxycarbonyl groups allow for further functionalization, making it a versatile building block in drug design.

Synthetic Pathways:

The compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom acts as a leaving group. This property is leveraged to introduce additional functional groups, facilitating the development of novel therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and piperazine ring play crucial roles in its reactivity and binding properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Catalyst Choice : Palladium-based systems are prevalent for aryl halide coupling, while nickel catalysts offer cost advantages but may require additives like pyrrolidine .

- Yield Optimization : Yields for related compounds range from 65% to 90%, depending on steric and electronic factors .

Physicochemical Properties

- Molecular Weight : The bromine atom increases the molecular weight (estimated ~425 g/mol) compared to the chloro analog (~381 g/mol) .

- Lipophilicity : The methoxycarbonyl group enhances polarity, while bromine increases lipophilicity (clogP ~3.5, predicted).

- Solubility : Pyridine-based analogs (e.g., ) may exhibit improved aqueous solubility due to the nitrogen heteroatom.

Biological Activity

Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS No. 2256742-19-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23BrN2O4

- Molecular Weight : 407.33 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a bromo-methoxycarbonyl phenyl moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For instance, inhibition of cyclin-dependent kinases (CDKs) has been associated with reduced proliferation of cancer cells .

Neuroprotective Effects

Research suggests that derivatives of piperazine compounds can exhibit neuroprotective effects by modulating neurotransmitter systems. This activity may be attributed to their ability to cross the blood-brain barrier and interact with central nervous system receptors .

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of this compound suggests it may serve as a lead compound for drug development targeting various diseases:

- Anticancer Activity : Potential as a CDK inhibitor.

- Neuroprotection : Possible applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies indicate compounds in this class may reduce inflammation through modulation of cytokine release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.